7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-16-4-2-3-15-11-17(27-19(15)16)20(25)23-12-14-5-9-24(10-6-14)18-13-21-7-8-22-18/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCYFIBOSFWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyrazine-Piperidine Moiety: The pyrazine-piperidine moiety can be attached through nucleophilic substitution reactions, where the piperidine ring is first synthesized and then coupled with a pyrazine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amine reagents.
Chemical Reactions Analysis
7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or pyrazine-piperidine moieties are replaced with other groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Research indicates that compounds similar to 7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibit significant pharmacological activities, particularly as antagonists or modulators of neurotransmitter receptors.
Muscarinic Receptor Modulation
A related compound has been identified as a muscarinic receptor 4 (M4) antagonist, which shows promise for treating neurological diseases such as schizophrenia and Parkinson's disease. The M4 receptor is implicated in cognitive functions and motor control, making it a target for therapeutic intervention in these disorders .
Dopamine D3 Receptor Interaction
Studies have highlighted that related compounds act as modulators of the dopamine D3 receptor, suggesting potential applications in treating addiction and mood disorders. The D3 receptor is associated with the reward pathway in the brain, and its modulation can influence behaviors related to drug dependence .
Anticancer Properties
The Mannich bases class, which includes compounds structurally similar to our target compound, has shown cytotoxic effects against various cancer cell lines. For instance, some Mannich bases were reported to have IC50 values lower than 2 μg/mL against human breast cancer cells (MCF-7), indicating their potential as anticancer agents .
Case Studies
Several studies have documented the efficacy of compounds with similar structures:
Mechanism of Action
The mechanism of action of 7-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Benzofuran-2-Carboxamide Derivatives
highlights benzofuran-2-carboxamides with diverse N-substituents (e.g., substituted phenyl groups) and their antioxidant activities (Table 3, Fig. 25). Key comparisons include:
- Substituent Position : The 7-methoxy group in the target compound is a conserved feature in analogs with enhanced antioxidant activity, as seen in compounds a–g from Table 3 .
- N-Substituent: Replacing phenyl groups (e.g., in compound d) with the piperidinylmethyl-pyrazine moiety may alter solubility and target selectivity.
N-Methoxy/N-Methyl Derivatives
describes N-methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) , synthesized via EDCI/DMAP-mediated coupling (25% yield, 89% purity). Key differences:
Heterocyclic Motifs in Related Compounds
discloses pyrazine-piperidine hybrids (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one). While structurally distinct from benzofurans, these compounds share critical motifs:
- Pyrazine-Piperidine Synergy : The pyrazin-2-yl group in both the target compound and patent derivatives enhances binding to enzymes or receptors via aromatic interactions.
- Solubility Modifiers: Hydroxyethyl or methylamino groups on piperidine (as in ) improve aqueous solubility, a feature absent in the target compound but relevant for pharmacokinetic optimization .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
7-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has attracted interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 342.39 g/mol. The structural features include a benzofuran moiety, a methoxy group, and a piperidine ring substituted with a pyrazine group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neuroprotective Effects : Studies have shown that derivatives of benzofuran compounds exhibit neuroprotective properties by modulating NMDA receptor activity. For instance, the compound demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cell cultures, comparable to established neuroprotectants like memantine .
- Antitumor Activity : Benzofuran derivatives, including this compound, have been evaluated for their antitumor potential. Research indicates that they may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the AKT pathway .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Significant protection against NMDA toxicity | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory mediators |
Case Studies
- Neuroprotective Study : A study synthesized various benzofuran derivatives, including the target compound, and assessed their neuroprotective effects using rat cortical neuronal cells. The results indicated that certain derivatives significantly reduced neuronal damage induced by excitotoxic agents at concentrations as low as 30 μM .
- Anticancer Evaluation : In vitro testing against lung cancer cell lines revealed that benzofuran derivatives effectively inhibited cell growth and induced apoptosis. The mechanism involved the inhibition of the PLK1 signaling pathway, which is crucial for cancer cell cycle regulation .
- Inflammation Model : In an animal model of inflammation, the compound exhibited a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli, suggesting its potential therapeutic role in inflammatory diseases .
Q & A
Q. What synthetic routes are recommended for 7-methoxy-N-...carboxamide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via amide coupling between benzofuran-2-carboxylic acid derivatives and substituted piperidine amines. General procedures involve:
- Step 1 : Activate the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride).
- Step 2 : React with 4-(aminomethyl)-1-(pyrazin-2-yl)piperidine under inert conditions.
- Step 3 : Purify via recrystallization (e.g., ethanol/2-propanol mixtures) or column chromatography.
Q. Optimization Tips :
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Critical characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm proton environments and carbon frameworks. Key signals include:
- Melting Point : Consistent melting points (e.g., 210–212°C for HCl salts) indicate purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₃N₄O₃).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.
- Toxicity : Acute toxicity (oral LD₅₀ > 300 mg/kg in rats) and potential skin irritation warrant caution.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How do structural modifications to the benzofuran or piperidine moieties impact physicochemical properties?
Methodological Answer:
- Benzofuran Modifications :
- Piperidine Modifications :
- 2,3-Dichlorophenyl substitution enhances receptor binding affinity but may increase cytotoxicity .
- Experimental Design : Use QSAR models to predict bioactivity and solubility changes.
Q. What analytical strategies resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Contradiction Example : Discrepant NMR coupling constants may arise from conformational flexibility.
- Resolution :
- Case Study : A 2023 study resolved overlapping piperidine signals using 2D COSY and NOESY .
Q. How can researchers design experiments to assess the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC.
- Key Findings : Amide bonds are stable at pH 5–7 but hydrolyze under strongly acidic/basic conditions .
Q. What methodologies are effective in determining the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vivo Studies :
- Administer IV/oral doses to rodents. Collect plasma samples at intervals (0–24 hours).
- Analyze bioavailability using LC-MS/MS (LOQ ~1 ng/mL).
- Key Parameters :
Q. How can in silico modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains).
- Pyrazine moiety often engages in π-π stacking with aromatic residues (e.g., Phe80 in EGFR).
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
